(S)-6-Oxo-octahydro-pyrido[1,2-a]pyrazine-2-carboxylic acid benzyl ester
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Overview
Description
Benzyl (9aS)-6-oxo-3,4,7,8,9,9a-hexahydro-1H-pyrido[1,2-a]pyrazine-2-carboxylate is a nitrogen-containing heterocyclic compound. This compound features a pyrido[1,2-a]pyrazine core, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of both pyrrole and pyrazine rings in its structure makes it a versatile scaffold for drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrido[1,2-a]pyrazine derivatives, including (S)-6-Oxo-octahydro-pyrido[1,2-a]pyrazine-2-carboxylic acid benzyl ester, can be achieved through various methods:
Cyclization: This method involves the cyclization of appropriate precursors under specific conditions.
Ring Annulation: This approach involves the annulation of pyrrole and pyrazine rings to form the desired heterocyclic structure.
Cycloaddition: Cycloaddition reactions can be employed to synthesize pyrido[1,2-a]pyrazine derivatives by reacting suitable precursors.
Direct C-H Arylation: This method involves the direct arylation of C-H bonds in the pyrrole ring to form the pyrido[1,2-a]pyrazine core.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the above synthetic routes for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and cost-effective starting materials .
Chemical Reactions Analysis
Types of Reactions
Benzyl (9aS)-6-oxo-3,4,7,8,9,9a-hexahydro-1H-pyrido[1,2-a]pyrazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Benzyl (9aS)-6-oxo-3,4,7,8,9,9a-hexahydro-1H-pyrido[1,2-a]pyrazine-2-carboxylate has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (S)-6-Oxo-octahydro-pyrido[1,2-a]pyrazine-2-carboxylic acid benzyl ester involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[1,2-a]pyrazine Derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Imidazo[1,2-a]pyrazine Derivatives: These compounds also contain a fused heterocyclic system and are known for their diverse pharmacological activities.
Pyrazine Derivatives: Pyrazine-based compounds are widely studied for their pharmacological properties.
Uniqueness
Benzyl (9aS)-6-oxo-3,4,7,8,9,9a-hexahydro-1H-pyrido[1,2-a]pyrazine-2-carboxylate is unique due to its specific substitution pattern and the presence of both pyrrole and pyrazine rings. This unique structure contributes to its distinct biological activities and makes it a valuable scaffold for drug discovery .
Properties
IUPAC Name |
benzyl (9aS)-6-oxo-3,4,7,8,9,9a-hexahydro-1H-pyrido[1,2-a]pyrazine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c19-15-8-4-7-14-11-17(9-10-18(14)15)16(20)21-12-13-5-2-1-3-6-13/h1-3,5-6,14H,4,7-12H2/t14-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQDCNEHTFAMDGS-AWEZNQCLSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CCN2C(=O)C1)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]2CN(CCN2C(=O)C1)C(=O)OCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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